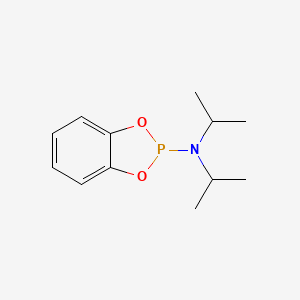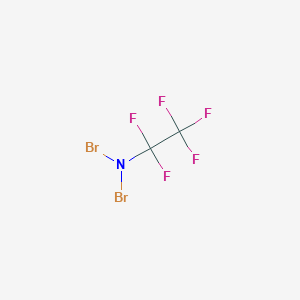
N-Bromo-N-(pentafluoroethyl)hypobromous amide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-N-(pentafluoroethyl)hypobromous amide is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of bromine and pentafluoroethyl groups, which contribute to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-N-(pentafluoroethyl)hypobromous amide typically involves the reaction of a suitable amide precursor with bromine or a brominating agent. Commonly used brominating agents include N-bromosuccinimide (NBS) and bromine in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of N-Bromo-N-(pentafluoroethyl)hypobromous amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to achieve high yields and consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Bromo-N-(pentafluoroethyl)hypobromous amide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in reactions with N-Bromo-N-(pentafluoroethyl)hypobromous amide include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from reactions involving N-Bromo-N-(pentafluoroethyl)hypobromous amide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield brominated organic compounds, while reduction reactions can produce amines or other reduced species .
Aplicaciones Científicas De Investigación
N-Bromo-N-(pentafluoroethyl)hypobromous amide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in antimicrobial treatments.
Mecanismo De Acción
The mechanism of action of N-Bromo-N-(pentafluoroethyl)hypobromous amide involves its ability to act as an oxidizing agent. The bromine atoms in the compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins and nucleic acids, resulting in various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Bromo-N-(pentafluoroethyl)hypobromous amide include:
N-Bromosuccinimide (NBS): A widely used brominating agent in organic synthesis.
N-Bromoacetamide: Another brominated amide with similar reactivity.
N-Bromophthalimide: Used in similar applications as a brominating agent.
Uniqueness
N-Bromo-N-(pentafluoroethyl)hypobromous amide is unique due to the presence of the pentafluoroethyl group, which enhances its stability and reactivity compared to other brominated amides. This makes it particularly useful in specific synthetic and industrial applications .
Propiedades
| 83696-32-6 | |
Fórmula molecular |
C2Br2F5N |
Peso molecular |
292.83 g/mol |
Nombre IUPAC |
N,N-dibromo-1,1,2,2,2-pentafluoroethanamine |
InChI |
InChI=1S/C2Br2F5N/c3-10(4)2(8,9)1(5,6)7 |
Clave InChI |
WGQAKIIJEPEGMS-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(N(Br)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


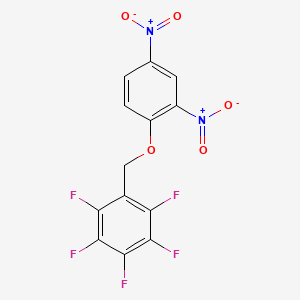
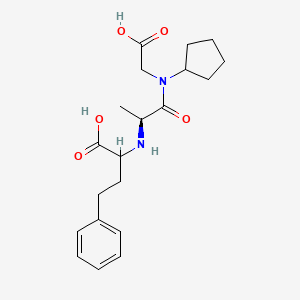

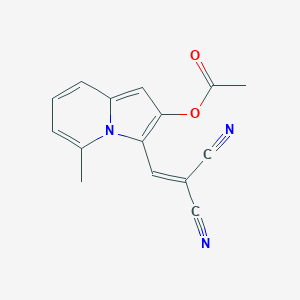
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
acetonitrile](/img/structure/B14421359.png)
